



## addressing data gaps in ANTAQ's historical cargo movement statistics

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## **Technical Support Center: ANTAQ Cargo Statistics**

This support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, data analysts, and logistics professionals working with the historical cargo movement statistics from the Brazilian National Waterway Transportation Agency (ANTAQ).

### Frequently Asked Questions (FAQs)

Q1: Why do **ANTAQ**'s cargo volume statistics sometimes differ from data published by other government bodies, like the Secretariat of Foreign Trade (Secex)?

A: This is a known issue. Studies have revealed significant divergences in cargo volumes between the two sources. For instance, a 2018 analysis found that for the year 2016, Secex's export data was 30 million tons higher than **ANTAQ**'s.[1] These discrepancies can arise from differences in data collection methodology, timing, and cargo classification. While Secex data is sourced directly from federal revenue service records, **ANTAQ** collects data from individual port administrations and terminals through its Port Performance System (SDP).[1][2]

Q2: I've noticed that in the cabotage (coastwise shipping) data, the total volume of cargo loaded does not match the total volume unloaded. Why is this?







A: This is a documented inconsistency in the historical data.[3] Since cabotage occurs between Brazilian ports, the volumes for shipment and disembarkation should theoretically be identical. The discrepancy, which has been pointed out to the agency, suggests potential issues in data reporting or processing.[3] Researchers should be cautious when analyzing cabotage flows and may need to implement data cleaning or reconciliation methods.

Q3: Are there gaps in coverage? Does ANTAQ's database include all port terminals in Brazil?

A: Historically, there have been gaps in coverage, particularly concerning private-use terminals (TUPs). In 2009, **ANTAQ** reported that out of 130 authorized private terminals, only 56 were consistently submitting data to the Port Performance System (SDP).[2] While **ANTAQ** has worked to integrate all public and private facilities, researchers analyzing older data should be aware that not all cargo movements from private terminals may be included.

Q4: Where can I find definitions for the data fields and the structure of **ANTAQ**'s datasets?

A: **ANTAQ** provides public access to its data model and a data dictionary.[4] These documents are essential for understanding the specific meaning of each field, the units of measurement, and the relationships between different data tables. You can typically find these resources on the same portal where the raw datasets are available for download.

# Troubleshooting and Data Reconciliation Guides Issue: Discrepancy Between ANTAQ and Secex Export Data

When analyzing export volumes, a significant divergence between **ANTAQ** and Secex data can impact research conclusions. The following table summarizes a documented case from 2016, highlighting the scale of the issue for specific ports.[1]



Port Authority	ANTAQ Reported Volume (2016, tons)	Secex Reported Volume (2016, tons)	Discrepancy (tons)
Niterói (RJ)	0	16,000,000	16,000,000
São Sebastião (SP)	200,000	7,100,000	6,900,000
Santos (SP)	Not specified	Not specified	6,000,000
Total Brazil	Not specified	Not specified	30,000,000

Source: Analysis by Solve Shipping consultancy, as reported by Portos e Navios.[1]

### Issue: Imbalance in Cabotage Loaded vs. Unloaded Cargo

The mismatch in cabotage data can distort analyses of internal goods movement. The table below shows the discrepancy noted in the 2017 **ANTAQ** Yearbook.[3]

Cabotage Cargo Flow	Reported Volume (2017, TEUs)
Cargo Loaded (Embarque)	1,285,000
Cargo Unloaded (Desembarque)	1,202,000
Difference	83,000

Source: Analysis reported by Portos e Navios.[3]

# Data Analysis Methodologies Methodology for Cross-Validating and Reconciling Cargo Data

Researchers should not rely on a single source for cargo statistics. A robust methodology involves sourcing data from multiple agencies and performing cross-validation.

#### Troubleshooting & Optimization





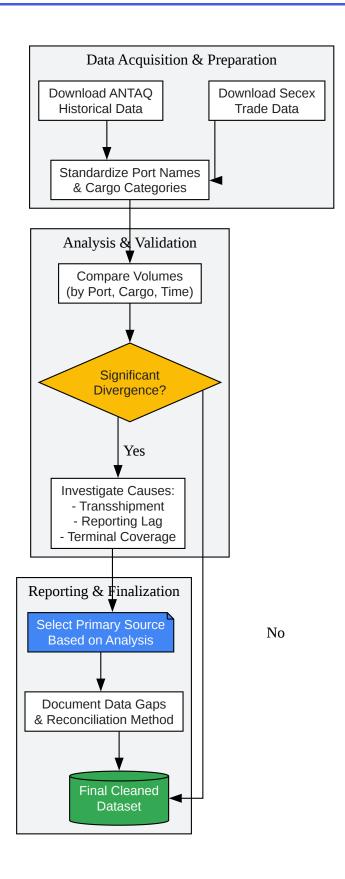
- Data Acquisition: Download the historical datasets from both **ANTAQ**'s statistical dashboard and the Secex database.[1] Ensure you also acquire the corresponding data dictionaries and methodological notes for each source.[4]
- Data Standardization: Align the datasets. This involves:
  - Harmonizing Cargo Classifications: Create a concordance table to map the cargo categories used by ANTAQ to those used by Secex.
  - Standardizing Port Names: Ensure that port and terminal names are consistent across both datasets.
  - Aggregating Time Periods: Aggregate data to the same temporal resolution (e.g., monthly, quarterly, annually) for comparison.
- Identification of Discrepancies: Perform a direct comparison of cargo volumes by port, cargo type, and time period. Calculate the absolute and percentage differences to identify the most significant gaps.
- Hypothesis Testing for Gap Causes: For major discrepancies, investigate potential causes:
  - Transshipment Operations: Determine if one agency includes transshipment (transfer of cargo from one vessel to another) while the other does not.
  - Reporting Lag: Check for differences in how the timing of import/export operations is recorded.
  - Coverage Gaps: For older data, investigate if a specific terminal's movements are absent from the ANTAQ dataset.[2]
- Data Adjustment: Based on the investigation, decide on an adjustment strategy. This could involve:
  - Using Secex data as the primary source for foreign trade volumes due to its direct link to customs declarations.[1]



- Using ANTAQ data for detailed operational analysis (e.g., vessel turnaround time) where it is the sole provider.
- Clearly documenting all identified gaps and the rationale for the chosen reconciliation strategy in the final research publication.

#### **Visualizations**





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Caption: Workflow for cross-validating ANTAQ and Secex cargo data.



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